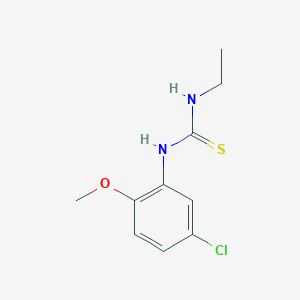
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide, also known as CL-MINDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CL-MINDO is a naphthalene derivative that has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been found to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body, and its inhibition has been linked to the treatment of glaucoma, epilepsy, and cancer. Acetylcholinesterase, on the other hand, is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition has been used in the treatment of Alzheimer's disease and myasthenia gravis.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the formation of a reversible complex with the target enzyme. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity. The inhibition of enzyme activity by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide is dependent on the concentration of the compound and the concentration of the enzyme.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been shown to lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. The compound has also been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. Moreover, the inhibition of acetylcholinesterase by N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide has been found to lead to an increase in acetylcholine levels in the brain, making it a potential treatment for Alzheimer's disease and myasthenia gravis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide in lab experiments is its high potency and selectivity towards target enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide. One possible direction is to investigate its potential as a treatment for glaucoma, epilepsy, and Alzheimer's disease. Another possible direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide with improved solubility and selectivity towards target enzymes.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-3-methoxy-2-naphthamide involves the condensation of 3-chloro-4-methylbenzoyl chloride with 3-methoxy-2-naphthamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and identity of the synthesized compound can be confirmed using different analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-7-8-15(11-17(12)20)21-19(22)16-9-13-5-3-4-6-14(13)10-18(16)23-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAWXMSCBEWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)
![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)